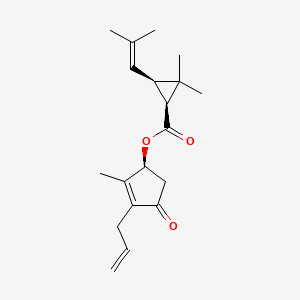![molecular formula C12H19NO4 B1242325 (1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1242325.png)
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PS-519 is a proteasome inhibitor that has shown significant potential in the treatment of various inflammatory conditions and ischemia-reperfusion injuries. It belongs to the lactacystin class of natural compounds and has been synthetically optimized to enhance its inhibitory effects on the proteasome, a multi-subunit proteolytic complex responsible for degrading intracellular proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: PS-519 is synthesized through a series of chemical reactions that involve the modification of the lactacystin structure. The synthetic route typically includes the following steps:
Formation of the lactacystin core: This involves the cyclization of a linear peptide precursor to form the core lactacystin structure.
Functional group modifications: Various functional groups are introduced to the lactacystin core to enhance its proteasome inhibitory activity. This may include the addition of specific side chains or the modification of existing functional groups.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of PS-519 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes:
Batch synthesis: Large quantities of the precursor compounds are synthesized in batch reactors.
Continuous flow synthesis: The reactions are carried out in continuous flow reactors to improve efficiency and scalability.
Purification and quality control: The final product is purified using industrial-scale chromatographic techniques and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: PS-519 undergoes various chemical reactions, including:
Oxidation: PS-519 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on PS-519.
Substitution: Substitution reactions can introduce new functional groups to the PS-519 structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of PS-519 with modified functional groups that may exhibit different biological activities .
Scientific Research Applications
PS-519 has a wide range of scientific research applications, including:
Chemistry: PS-519 is used as a tool compound to study the ubiquitin-proteasome pathway and its role in protein degradation.
Biology: It is used to investigate the role of proteasome inhibition in cellular processes such as apoptosis, cell cycle regulation, and gene expression.
Medicine: PS-519 has shown potential in the treatment of inflammatory conditions, ischemia-reperfusion injuries, and certain types of cancer. It is currently being evaluated in clinical trials for its efficacy in these conditions.
Industry: PS-519 is used in the development of new proteasome inhibitors and as a reference compound in drug discovery and development
Mechanism of Action
PS-519 exerts its effects by inhibiting the proteasome, a multi-subunit proteolytic complex responsible for degrading intracellular proteins. The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger various cellular responses. PS-519 specifically inhibits the chymotrypsin-like activity of the proteasome, leading to the stabilization of proteins involved in inflammatory processes and cell cycle regulation. This inhibition can reduce inflammation and cell proliferation, making PS-519 a potential therapeutic agent for inflammatory conditions and cancer .
Comparison with Similar Compounds
PS-519 is unique among proteasome inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Bortezomib (PS-341): Another proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. Bortezomib inhibits the proteasome by binding to its catalytic subunits, leading to the accumulation of ubiquitinated proteins.
Carfilzomib: A second-generation proteasome inhibitor with a similar mechanism of action to bortezomib but with improved efficacy and reduced toxicity.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma. Ixazomib has a similar mechanism of action to bortezomib and carfilzomib but offers the advantage of oral administration.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C12H19NO4/c1-4-5-7-9-12(11(16)17-9,13-10(7)15)8(14)6(2)3/h6-9,14H,4-5H2,1-3H3,(H,13,15)/t7-,8+,9+,12-/m1/s1 |
InChI Key |
KMXHEXRPYSXLRN-JDVQERKKSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@H](C(C)C)O |
Canonical SMILES |
CCCC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |
Synonyms |
MLN-519 PS 519 PS-519 PS519 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-Adamantyl)-4-chloro-5-[(4-fluorophenyl)methylamino]-3-pyridazinone](/img/structure/B1242246.png)





![N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B1242259.png)





